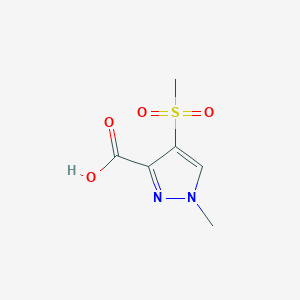![molecular formula C22H20N4O3 B2791759 N-(3-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-2-(4-methoxyphenyl)acetamide CAS No. 955597-81-6](/img/structure/B2791759.png)
N-(3-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-2-(4-methoxyphenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-2-(4-methoxyphenyl)acetamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various research fields. This compound is commonly referred to as MIPA, and it has been synthesized through a specific method that involves several steps. MIPA has been extensively studied for its mechanism of action, biochemical and physiological effects, and limitations and advantages for lab experiments. Moreover, researchers have identified several future directions for MIPA research that could lead to significant advancements in various fields.
Mechanism of Action
MIPA exerts its biological effects by inhibiting specific enzymes and proteins that are involved in various cellular processes. For example, MIPA has been shown to inhibit the activity of the enzyme histone deacetylase, which is involved in gene expression regulation. Moreover, MIPA has also been shown to inhibit the activity of the protein kinase CK2, which is involved in various cellular processes, including cell proliferation and apoptosis.
Biochemical and Physiological Effects
MIPA has been shown to have several biochemical and physiological effects. For example, MIPA has been shown to induce cell cycle arrest and apoptosis in cancer cells. Moreover, MIPA has also been shown to inhibit the formation of amyloid-beta plaques in Alzheimer's disease. Additionally, MIPA has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
Advantages and Limitations for Lab Experiments
MIPA has several advantages and limitations for lab experiments. One of the significant advantages of MIPA is its ability to selectively target specific enzymes and proteins, making it an ideal candidate for drug development. Moreover, MIPA has been shown to have low toxicity, making it safe for use in lab experiments. However, one of the limitations of MIPA is its low solubility, which can make it challenging to use in certain experiments.
Future Directions
Researchers have identified several future directions for MIPA research that could lead to significant advancements in various fields. One of the most significant future directions is the development of MIPA-based drugs for cancer and neurodegenerative diseases. Moreover, researchers are also exploring the potential applications of MIPA in other fields, such as infectious diseases and autoimmune disorders. Additionally, researchers are also studying the mechanisms of action of MIPA to gain a better understanding of its biological effects.
Conclusion
In conclusion, N-(3-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-2-(4-methoxyphenyl)acetamide, commonly referred to as MIPA, is a chemical compound that has gained significant attention in the scientific community for its potential applications in various research fields. MIPA has been synthesized through a specific method and has been extensively studied for its mechanism of action, biochemical and physiological effects, and limitations and advantages for lab experiments. Moreover, researchers have identified several future directions for MIPA research that could lead to significant advancements in various fields.
Synthesis Methods
MIPA is synthesized through a multistep process that involves several chemical reactions. The first step involves the synthesis of 6-methoxyimidazo[1,2-b]pyridazine, which is then reacted with 3-bromoaniline to form 3-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)aniline. The next step involves the reaction of 3-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)aniline with 4-methoxybenzoyl chloride to form N-(3-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-4-methoxybenzamide. Finally, the last step involves the reaction of N-(3-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-4-methoxybenzamide with acetic anhydride to form MIPA.
Scientific Research Applications
MIPA has been extensively studied for its potential applications in various research fields. One of the most significant applications of MIPA is in cancer research. MIPA has been shown to inhibit the growth of cancer cells by targeting specific proteins and enzymes that are involved in cancer cell proliferation. Moreover, MIPA has also been studied for its potential applications in neurodegenerative diseases, such as Alzheimer's disease. MIPA has been shown to inhibit the formation of amyloid-beta plaques, which are a hallmark of Alzheimer's disease.
properties
IUPAC Name |
N-[3-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl]-2-(4-methoxyphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N4O3/c1-28-18-8-6-15(7-9-18)12-21(27)23-17-5-3-4-16(13-17)19-14-26-20(24-19)10-11-22(25-26)29-2/h3-11,13-14H,12H2,1-2H3,(H,23,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEJWRNRMDDJSOL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CC(=O)NC2=CC=CC(=C2)C3=CN4C(=N3)C=CC(=N4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-2-(4-methoxyphenyl)acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl 4-[(1R)-1-aminoethyl]-2-methylbenzoate;hydrochloride](/img/structure/B2791676.png)
![N-(2-methoxybenzyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2791677.png)
![Methyl (2-(3-chlorobenzo[b]thiophene-2-carboxamido)-4,5-dimethylthiophene-3-carbonyl)carbamate](/img/structure/B2791679.png)
![3-[methyl(phenylsulfonyl)amino]-N-(thiophen-2-ylmethyl)thiophene-2-carboxamide](/img/structure/B2791681.png)



![2,2,2-trifluoroethyl N-{4-[(4-chloroanilino)carbonyl]benzyl}carbamate](/img/structure/B2791688.png)

![N-[(3-propyl-3H-imidazo[4,5-b]pyridin-2-yl)methyl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide](/img/structure/B2791692.png)

![5-bromo-N-(2-(dimethylamino)ethyl)-N-(6-methylbenzo[d]thiazol-2-yl)thiophene-2-carboxamide hydrochloride](/img/structure/B2791696.png)

![N,N-dimethyl-2-[(3-oxo-2-phenyl-2,3-dihydro-1H-isoindol-1-yl)sulfanyl]acetamide](/img/structure/B2791699.png)